molecular formula C22H22BrNO3 B2837306 3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 610759-69-8

3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2837306
CAS No.: 610759-69-8
M. Wt: 428.326
InChI Key: IGVTUOUWEWKZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Chemosensors for Metal Ions

Compounds based on the chromen-4-one structure have been designed and synthesized for selective colorimetric sensing of metal ions, such as Cu2+, in aqueous solutions. These compounds exhibit visible color changes upon binding with specific ions, demonstrating their potential as practical colorimetric test strips for environmental and analytical applications (Jo et al., 2014).

Antimicrobial and Biological Activities

Pd(II) complexes bearing chromone-based Schiff bases have been synthesized and showed significant antimicrobial activity against various microorganisms. These complexes demonstrate better microbial inhibition activity compared to their ligands, indicating their potential in developing new antimicrobial agents (Kavitha & Reddy, 2016).

Dye Synthesis and Electronic Transitions

New dyes based on chromen-4-one structures have been synthesized, displaying unique absorption properties due to interactions between chromophores. These findings are valuable for developing new materials with specific electronic and optical properties (Skrypska et al., 2020).

Conformational Analysis

Studies on the conformational analysis of saturated heterocycles related to chromen-4-one derivatives provide insights into the orientation of substituents and the effects on chemical properties and reactivity (Dorn et al., 1967).

Oxidation Reactions and Metabolite Formation

Research into specific oxidation reactions catalyzed by human enzymes on chromen-4-one derivatives has unveiled detailed pathways of metabolite formation, offering insights into drug metabolism and the design of therapeutic agents (Lai et al., 2011).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3/c1-14-4-2-3-11-24(14)12-18-20(25)10-9-17-21(26)19(13-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,13-14,25H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVTUOUWEWKZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.